1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]ethanone
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Overview
Description
1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE is a complex organic compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE involves multiple steps, starting with the preparation of the phenothiazine core. The chlorination of phenothiazine is typically achieved using thionyl chloride or phosphorus pentachloride under reflux conditions. The resulting 2-chlorophenothiazine is then reacted with various intermediates to introduce the pyrimidinyl and ethanone groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its pharmacological properties, particularly in the treatment of psychiatric disorders.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. In the context of its pharmacological effects, it may act on neurotransmitter receptors in the brain, modulating their activity and thereby exerting antipsychotic or antiemetic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used primarily as an antiemetic and antihistamine.
Thioridazine: Known for its antipsychotic properties.
Properties
Molecular Formula |
C25H17Cl2N3O2S3 |
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Molecular Weight |
558.5 g/mol |
IUPAC Name |
2-[2-(2-chlorophenothiazin-10-yl)-2-oxoethyl]sulfanyl-4-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C25H17Cl2N3O2S3/c26-15-5-8-18(9-6-15)33-13-17-12-23(31)29-25(28-17)34-14-24(32)30-19-3-1-2-4-21(19)35-22-10-7-16(27)11-20(22)30/h1-12H,13-14H2,(H,28,29,31) |
InChI Key |
OKTLKPXCFDXRRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CSC4=NC(=CC(=O)N4)CSC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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